N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is an organic compound that features a thiazole ring, a cyanophenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and fluorobenzamide groups. One common method involves the cyclization of a suitable precursor with sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyanophenyl group can produce primary amines.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyanophenyl group may contribute to the compound’s binding affinity and specificity, while the fluorobenzamide moiety can enhance its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)thiourea: This compound shares the cyanophenyl group but has a thiourea moiety instead of the thiazole and fluorobenzamide groups.
4-Cyanophenylthiourea: Similar to N-(4-Cyanophenyl)thiourea but with slight structural differences.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is unique due to the combination of its thiazole ring, cyanophenyl group, and fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVORKMNAWKPNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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